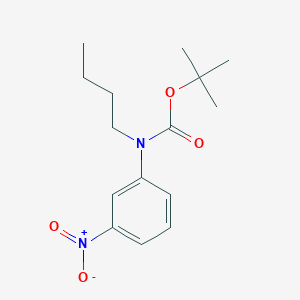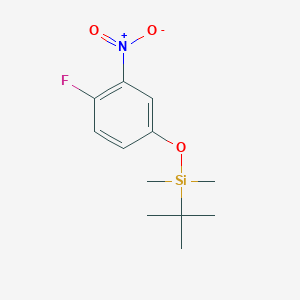
tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-methyl-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a nitro group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate.
Protection: The aldehyde group is reduced, and the resulting alcohol is protected using tert-butyl (dimethyl)silyl chloride.
Introduction of Nitro Group: The nitro group is introduced via nitration using nitric acid and sulfuric acid.
Esterification: The final step involves esterification with tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., bromine), Lewis acids.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 4-methyl-2-amino-1H-indole-1-carboxylate.
Substitution: Halogenated derivatives of the indole.
Hydrolysis: 4-methyl-2-nitro-1H-indole-1-carboxylic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Precursor for the synthesis of biologically active indole derivatives.
Biology:
- Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine:
- Potential applications in drug discovery and development due to its indole core structure.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the indole ring can engage in various biochemical interactions. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the nitro and methyl groups.
4-methyl-1H-indole-1-carboxylate: Lacks the tert-butyl and nitro groups.
2-nitro-1H-indole-1-carboxylate: Lacks the tert-butyl and methyl groups.
Uniqueness:
- The presence of both the nitro and methyl groups on the indole ring makes tert-butyl 4-methyl-2-nitro-1H-indole-1-carboxylate unique. These functional groups confer distinct chemical reactivity and potential biological activity, distinguishing it from other indole derivatives .
Propriétés
IUPAC Name |
tert-butyl 4-methyl-2-nitroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-6-5-7-11-10(9)8-12(16(18)19)15(11)13(17)20-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDBCHNMVZSQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














